S-(Pyridin-2-ylthio)-L-homocysteine
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Overview
Description
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid is a compound that features a unique structure with a disulfide bond linking a pyridine ring to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid typically involves the formation of the disulfide bond between a pyridine derivative and an amino acid. One common method involves the reaction of 2-mercaptopyridine with an amino acid derivative under oxidative conditions to form the disulfide bond . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or iodine in an appropriate solvent like methanol or water .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids under strong oxidative conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT and TCEP, and electrophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and appropriate solvents .
Major Products
The major products formed from these reactions include sulfonic acids from oxidation, thiols from reduction, and various substituted derivatives from substitution reactions .
Scientific Research Applications
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be reduced to form thiols, which can then participate in further chemical reactions . The compound’s molecular targets and pathways are still under investigation, but its redox properties suggest potential interactions with cellular redox systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acids with disulfide bonds, such as cystine, and pyridine derivatives with disulfide linkages .
Uniqueness
What sets (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid apart is its unique combination of an amino acid backbone with a pyridine-disulfide moiety. This structure imparts distinct redox properties and potential biological activities that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C9H12N2O2S2 |
---|---|
Molecular Weight |
244.3 g/mol |
IUPAC Name |
(2S)-2-amino-4-(pyridin-2-yldisulfanyl)butanoic acid |
InChI |
InChI=1S/C9H12N2O2S2/c10-7(9(12)13)4-6-14-15-8-3-1-2-5-11-8/h1-3,5,7H,4,6,10H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
GTLHBJXBRTWZLG-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)SSCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(C(=O)O)N |
Origin of Product |
United States |
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